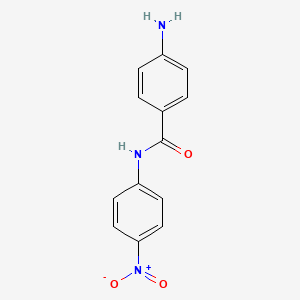

4-Amino-4'-nitrobenzanilide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-4'-nitrobenzanilide is a useful research compound. Its molecular formula is C13H11N3O3 and its molecular weight is 257.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Pharmaceutical Development

- Anticonvulsant Activity : Research indicates that 4-amino-4'-nitrobenzanilide may exhibit anticonvulsant properties, suggesting potential applications in epilepsy treatment. Studies have demonstrated its ability to modulate pathways involved in seizure activity, although further investigation is required to elucidate the exact mechanisms involved .

- Anti-inflammatory and Analgesic Properties : The compound has been shown to inhibit inflammatory pathways, indicating its potential for treating pain and inflammation-related conditions. Its effects on skin irritation and sensitization have also been evaluated, emphasizing the importance of safety assessments in its pharmaceutical applications .

-

Organic Synthesis

- Intermediate for Drug Synthesis : this compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its versatile structure allows participation in nucleophilic substitution, acylation, and condensation reactions .

- Synthesis of Heterocycles : The compound can be utilized in the synthesis of nitrogen-containing heterocycles through reductive techniques involving nitro compounds. This aspect has been explored in studies focusing on the formation of azepines from nitro precursors .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzanilide | Benzene ring with an amide group | Basic structure without amino group |

| 4-Nitrobenzanilide | Nitro group instead of amino group | Exhibits different biological activity |

| Aniline | Amino group directly on benzene | More basic; used primarily as a dye |

| N-Phenylbenzamide | Similar amide structure | Lacks amino functionality |

The presence of both an amino group and a benzamide structure distinguishes this compound from other similar compounds, contributing to its specific biological activities and applications in pharmaceuticals .

Case Studies

-

Anticonvulsant Mechanism Investigation

- A study investigated the binding affinity of this compound to receptors involved in pain signaling pathways. The results suggested that the compound could effectively modulate these pathways, indicating its potential therapeutic applications in pain management .

-

Safety Assessment for Dermatological Use

- Research was conducted to assess the safety profile of this compound regarding skin irritation and sensitization. The findings demonstrated that while the compound exhibits beneficial properties, thorough safety evaluations are necessary before clinical application .

Eigenschaften

CAS-Nummer |

31366-39-9 |

|---|---|

Molekularformel |

C13H11N3O3 |

Molekulargewicht |

257.24 g/mol |

IUPAC-Name |

4-amino-N-(4-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H11N3O3/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(8-6-11)16(18)19/h1-8H,14H2,(H,15,17) |

InChI-Schlüssel |

YCYKUNZVKNJOPW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.